4-羟基阿普唑仑

描述

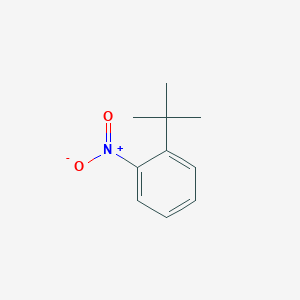

4-Hydroxyalprazolam is a metabolite of Alprazolam, a triazolobenzodiazepine used in the management of anxiety disorders . Alprazolam is most commonly used to treat panic disorders and generalized anxiety, in addition to anxiety associated with depression .

Synthesis Analysis

Alprazolam is metabolized in the liver by cytochrome P450 3A4 (CYP3A4) to form 4-Hydroxyalprazolam . A study found that CYP3A4 and CYP3A5 show the highest 4-Hydroxyalprazolam production rates .Molecular Structure Analysis

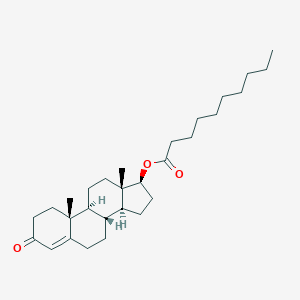

The molecular formula of 4-Hydroxyalprazolam is C17H13ClN4O .Chemical Reactions Analysis

Alprazolam is mainly metabolized by CYP3As and is contraindicated with CYP3A inhibitors like ketoconazole and itraconazole . The metabolism of Alprazolam yields the main metabolites 4-Hydroxyalprazolam and α-hydroxyalprazolam .Physical And Chemical Properties Analysis

Alprazolam is a white crystalline powder, soluble in methanol or ethanol but has no appreciable solubility in water at physiological pH .科学研究应用

药代动力学和代谢

4-羟基阿普唑仑是阿普唑仑的一个主要代谢物,阿普唑仑是一种广泛用于焦虑和恐慌障碍的处方药。关于阿普唑仑的药代动力学研究表明,4-羟基阿普唑仑在人类血浆中的浓度低于母药的10%。这种代谢物的固有苯二氮卓受体亲和力低于阿普唑仑本身 (Greenblatt & Wright, 1993)。另一项研究强调了CYP3A亚家族在阿普唑仑代谢中的参与,产生4-羟基阿普唑仑作为一个重要代谢物 (Zhao et al., 2022)。

稳定性和测定方法

关于4-羟基阿普唑仑稳定性的研究表明,它相对不稳定,对其检测和定量构成挑战。一项研究开发了一种高效液相色谱法来测定人类血清中的阿普唑仑及其代谢物,包括4-羟基阿普唑仑 (Schmith et al., 1991)。

药物相互作用和效应

研究还关注阿普唑仑及其代谢物与其他物质的相互作用。一项研究发现乙醇可以弱抑制4-羟基阿普唑仑的产生,但不能抑制α-羟基阿普唑仑的产生,这表明联合使用可能导致毒性相互作用 (Tanaka et al., 2007)。

作用机制

Target of Action

4-Hydroxyalprazolam is a metabolite of Alprazolam, a triazolobenzodiazepine . The primary targets of 4-Hydroxyalprazolam are the γ-aminobutyric acid (GABA) type-A receptors (GABA A Rs) . These receptors are members of the pentameric ligand-gated ion channel (PLGIC) superfamily located synaptically and perisynaptically to mediate phasic inhibition and extrasynaptically to mediate tonic inhibition .

Mode of Action

4-Hydroxyalprazolam, like Alprazolam, binds to stereospecific benzodiazepine receptors on the postsynaptic GABA neuron at several sites within the central nervous system, including the limbic system and reticular formation . This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing neuronal membrane permeability to chloride ions . This shift in chloride ions results in hyperpolarization (a less excitable state) and stabilization .

Biochemical Pathways

4-Hydroxyalprazolam is primarily formed through the metabolism of Alprazolam by cytochrome P450 3A4 (CYP3A4) . It’s also noted that CYP3A5, CYP3A7, and CYP2C9 are involved in the metabolism of Alprazolam, but to a lesser extent .

Pharmacokinetics

Alprazolam, the parent compound of 4-Hydroxyalprazolam, is readily absorbed and has a bioavailability of 80-90% . It is primarily metabolized in the liver via CYP3A4 to form two active metabolites, 4-Hydroxyalprazolam and α-hydroxyalprazolam . The plasma concentrations of these active metabolites are less than 4% of the parent drug .

Result of Action

The action of 4-Hydroxyalprazolam, similar to Alprazolam, results in the enhancement of the inhibitory effect of GABA on neuronal excitability . This leads to a decrease in anxiety and panic disorders . It’s important to note that the active metabolites are unlikely to contribute much to the pharmacologic effects due to their low concentrations and lesser potencies .

Action Environment

The action of 4-Hydroxyalprazolam can be influenced by various environmental factors. For instance, the presence of CYP3A inhibitors like ketoconazole and itraconazole can contraindicate the metabolism of Alprazolam . Furthermore, inflammation may downregulate CYP3A4 activity, which could have major implications for drug dosing in persistently inflamed patients .

安全和危害

Alprazolam, the parent compound, has several safety concerns. It can cause profound sedation, respiratory depression, coma, and death when used concomitantly with opioids . It also exposes users to risks of abuse, misuse, and addiction, which can lead to overdose or death . The use of benzodiazepines may lead to clinically significant physical dependence .

属性

IUPAC Name |

8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c1-10-20-21-16-17(23)19-15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)16/h2-9,17,23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYGCFLPQFNPST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90932240 | |

| Record name | 4-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30896-57-2 | |

| Record name | 4-Hydroxyalprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30896-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyalprazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030896572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90932240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYALPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0COM4319X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of alprazolam and its metabolites, including 4-hydroxyalprazolam?

A1: Alprazolam, along with its active metabolites like 4-hydroxyalprazolam, primarily act by binding to the benzodiazepine site on the GABAA receptor in the central nervous system. This binding enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a reduction in neuronal excitability.

Q2: What is the molecular formula and weight of 4-hydroxyalprazolam?

A2: 4-Hydroxyalprazolam has the molecular formula C17H13ClN4O2 and a molecular weight of 336.75 g/mol. []

Q3: Is 4-hydroxyalprazolam known to exhibit any catalytic properties or have any specific applications beyond its role as a metabolite?

A3: The provided research focuses on 4-hydroxyalprazolam as a metabolite of alprazolam and does not indicate any inherent catalytic properties or additional applications.

Q4: Have any computational studies been conducted to model the interaction of 4-hydroxyalprazolam with its target or to develop QSAR models?

A5: While computational simulations are used to understand the site of metabolism of alprazolam by different CYP enzymes, [] the provided excerpts do not describe any specific computational studies on 4-hydroxyalprazolam's interaction with its target or the development of QSAR models.

Q5: How does the 4-hydroxylation of alprazolam affect its activity and potency compared to the parent drug?

A6: 4-Hydroxyalprazolam is considered an active metabolite, but it is less potent than alprazolam. [] The exact potency difference is not explicitly stated in the provided research.

Q6: What are the primary routes of metabolism and excretion for alprazolam, and does this differ for 4-hydroxyalprazolam?

A8: Alprazolam is extensively metabolized in the liver, primarily by CYP3A4, with 4-hydroxyalprazolam being a major metabolite. [, , , , , ] While the excretion pathways for 4-hydroxyalprazolam are not explicitly described, it is likely excreted similarly to alprazolam, mainly through urine, as conjugated metabolites. []

Q7: Does the presence of the CYP3A5 enzyme significantly affect the metabolism of alprazolam to 4-hydroxyalprazolam?

A9: Research suggests that while CYP3A5 can metabolize alprazolam, CYP3A4 remains the major enzyme involved in its metabolism in vivo, and the presence of CYP3A5 does not appear to have a significant impact. []

Q8: How does the pharmacokinetic profile of alprazolam differ in elderly patients?

A10: While the research highlights the importance of understanding drug metabolism in different populations, it does not provide specific details on the pharmacokinetics of alprazolam in elderly patients. []

Q9: Have there been any studies directly investigating the efficacy of 4-hydroxyalprazolam in vitro or in vivo?

A9: The provided research focuses on 4-hydroxyalprazolam as a metabolite and does not discuss its independent efficacy.

Q10: Is there any evidence of resistance mechanisms developing to alprazolam or its metabolites like 4-hydroxyalprazolam?

A10: The provided research does not discuss resistance mechanisms related to alprazolam or its metabolites.

Q11: Is there any information on the toxicity profile of 4-hydroxyalprazolam?

A11: The provided research primarily focuses on the pharmacokinetic aspects of 4-hydroxyalprazolam and does not provide detailed toxicological data.

Q12: What analytical techniques are commonly employed to detect and quantify alprazolam and its metabolites, including 4-hydroxyalprazolam, in biological samples?

A14: High-performance liquid chromatography (HPLC) is frequently used for the analysis of alprazolam and its metabolites, including 4-hydroxyalprazolam, in biological samples. [, , , ] Additionally, gas chromatography-mass spectrometry (GC-MS) serves as a sensitive reference method for detecting benzodiazepines, including alprazolam and its metabolites. []

Q13: How does the co-administration of other drugs, particularly those metabolized by CYP3A4, affect alprazolam metabolism and the formation of 4-hydroxyalprazolam?

A15: Co-administration of drugs that inhibit CYP3A4 can significantly increase alprazolam concentrations in plasma, potentially leading to an increased risk of adverse effects. [, ] For instance, nefazodone, an antidepressant metabolized by CYP3A4, can increase alprazolam Cmax and AUCtau values approximately twofold while decreasing 4-hydroxyalprazolam Cmax and AUCtau values. [] Similarly, venlafaxine, another antidepressant, increases alprazolam's apparent oral clearance and volume of distribution. []

Q14: Can ethanol consumption impact the metabolism of alprazolam?

A16: High-dose ethanol may inhibit the formation of 4-hydroxyalprazolam by weakly inhibiting CYP3A4 activity. [] This interaction could potentially lead to increased alprazolam concentrations and an elevated risk of adverse effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

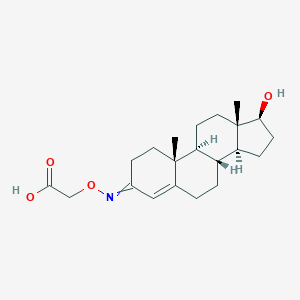

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]heptanoic acid](/img/structure/B159255.png)

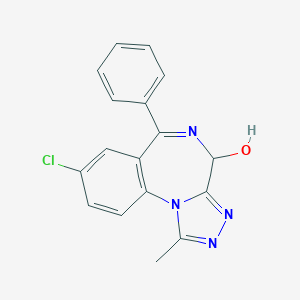

![2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol](/img/structure/B159270.png)

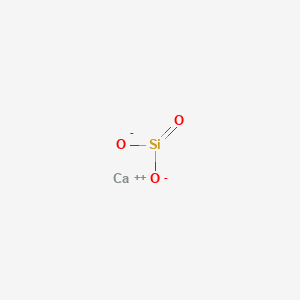

![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)

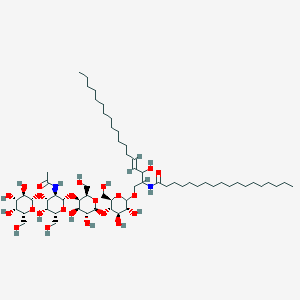

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)